Acidity (pKa) Differentiation: Intermediate Acid Strength Between Saturated and Shorter-Chain Analogs
5,5,5-Trifluoropent-2-enoic acid exhibits a predicted pKa of 4.19 ± 0.10 , which is 1.84 log units higher (less acidic) than 4,4,4-trifluorobut-2-enoic acid (pKa 2.35 ± 0.25) and 0.31 log units lower (more acidic) than saturated 5,5,5-trifluoropentanoic acid (experimental pKa 4.50 at 25 °C) . The intermediate acidity arises from the electron-withdrawing conjugation of the α,β-unsaturated carbonyl, partially offset by the insulating –CH₂–CH₂– spacer separating the –CF₃ group from the carboxylic acid.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa 4.19 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4,4,4-Trifluorobut-2-enoic acid: pKa 2.35 ± 0.25; 5,5,5-Trifluoropentanoic acid: pKa 4.50 |
| Quantified Difference | ΔpKa = +1.84 vs. 4,4,4-trifluorobut-2-enoic acid; ΔpKa = −0.31 vs. 5,5,5-trifluoropentanoic acid |
| Conditions | Predicted values (ACD/Labs or analogous software) at 25 °C in aqueous solution |
Why This Matters
A pKa difference of >1.5 log units relative to the shorter-chain analog translates to ~30-fold difference in carboxylate anion concentration at physiological pH, directly impacting coupling efficiency in amide-bond-forming reactions and the ionisation state of derived drug candidates.
